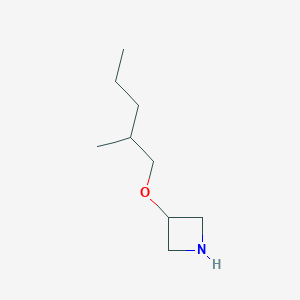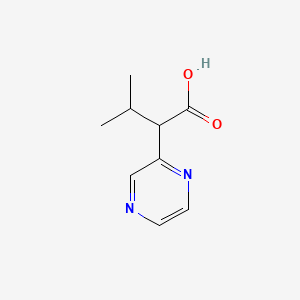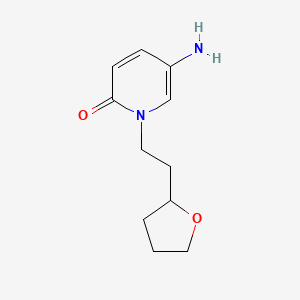
5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridinone core with an amino group at the 5-position and a tetrahydrofuran-2-yl ethyl substituent at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridinone precursor and introduce the amino group through nucleophilic substitution. The tetrahydrofuran-2-yl ethyl group can be attached via alkylation reactions using suitable alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the pyridinone ring or the amino group, resulting in various reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
科学的研究の応用
5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one involves its interaction with molecular targets, such as enzymes or receptors. The amino group and the pyridinone ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The tetrahydrofuran-2-yl ethyl group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Aminopyridinones: Compounds with similar pyridinone cores but different substituents.
Tetrahydrofuran derivatives: Compounds featuring the tetrahydrofuran ring with various functional groups.
Uniqueness
5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one is unique due to the combination of its pyridinone core, amino group, and tetrahydrofuran-2-yl ethyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
5-amino-1-[2-(oxolan-2-yl)ethyl]pyridin-2-one |
InChI |
InChI=1S/C11H16N2O2/c12-9-3-4-11(14)13(8-9)6-5-10-2-1-7-15-10/h3-4,8,10H,1-2,5-7,12H2 |
InChIキー |
QGSDKNPQDSDTOF-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CCN2C=C(C=CC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


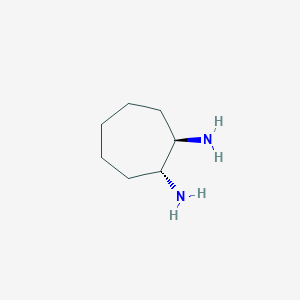
![{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13639811.png)
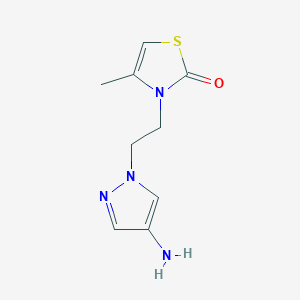
![4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13639820.png)


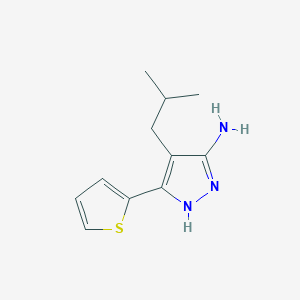

![5-[4-(3-Hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B13639841.png)
